molecular formula C16H17Cl2N3O B14455858 4(3H)-Quinazolinone, 3-(((4-methylphenyl)amino)methyl)-, dihydrochloride CAS No. 75159-50-1

4(3H)-Quinazolinone, 3-(((4-methylphenyl)amino)methyl)-, dihydrochloride

Cat. No.: B14455858
CAS No.: 75159-50-1
M. Wt: 338.2 g/mol
InChI Key: ZAJGWWPLMKROHJ-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(((4-methylphenyl)amino)methyl)-, dihydrochloride is a chemical compound known for its diverse applications in scientific research. This compound belongs to the quinazolinone family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of the 4-methylphenyl group and the dihydrochloride salt form enhances its solubility and reactivity, making it a valuable compound in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(((4-methylphenyl)amino)methyl)-, dihydrochloride typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced via a nucleophilic substitution reaction, where an appropriate 4-methylphenyl halide reacts with the quinazolinone core.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(((4-methylphenyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 3-position, where the 4-methylphenyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), elevated temperatures.

Major Products Formed

The major products formed from these reactions include oxidized quinazolinone derivatives, reduced quinazolinone derivatives, and substituted quinazolinone compounds with different functional groups.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(((4-methylphenyl)amino)methyl)-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(((4-methylphenyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride
  • 4(3H)-Quinazolinone, 3-(((4-fluorophenyl)amino)methyl)-, dihydrochloride
  • 4(3H)-Quinazolinone, 3-(((4-bromophenyl)amino)methyl)-, dihydrochloride

Uniqueness

4(3H)-Quinazolinone, 3-(((4-methylphenyl)amino)methyl)-, dihydrochloride is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties compared to its analogs with different substituents. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

CAS No.

75159-50-1

Molecular Formula

C16H17Cl2N3O

Molecular Weight

338.2 g/mol

IUPAC Name

3-[(4-methylanilino)methyl]quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C16H15N3O.2ClH/c1-12-6-8-13(9-7-12)17-10-19-11-18-15-5-3-2-4-14(15)16(19)20;;/h2-9,11,17H,10H2,1H3;2*1H

InChI Key

ZAJGWWPLMKROHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCN2C=NC3=CC=CC=C3C2=O.Cl.Cl

Origin of Product

United States

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